2-Methyl-5-(4-piperidinyl)pyrazine
Description
Significance of Pyrazine (B50134) and Piperidine (B6355638) Scaffolds in Medicinal Chemistry Research
Pyrazine and piperidine rings are key building blocks in the development of new drugs. ndl.gov.innih.gov These structural motifs are found in a wide variety of biologically active compounds, highlighting their importance in medicinal chemistry. researchgate.netthieme-connect.com
The pyrazine ring, a six-membered heterocycle with two nitrogen atoms, is a common feature in many natural and synthetic compounds. tandfonline.com Its presence is often associated with a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net The utility of the pyrazine scaffold is further enhanced by its ability to be readily modified, allowing chemists to fine-tune the properties of a molecule to improve its efficacy and safety. scilit.com
Similarly, the piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is considered a "privileged scaffold" in drug discovery. ndl.gov.inthieme-connect.com This is due to its prevalence in numerous approved drugs and its ability to impart favorable physicochemical and pharmacokinetic properties to a molecule. nih.govthieme-connect.com The introduction of a piperidine moiety can enhance a compound's solubility, metabolic stability, and ability to cross biological membranes. thieme-connect.comnih.gov
The combination of pyrazine and piperidine rings within a single molecule can lead to compounds with unique and potent biological activities. ndl.gov.in This strategy has been successfully employed in the development of drugs targeting a variety of diseases. researchgate.net
Table 1: Examples of Marketed Drugs Containing Pyrazine or Piperidine Scaffolds
| Drug Name | Scaffold | Therapeutic Area |
| Pyrazinamide (B1679903) | Pyrazine | Antituberculosis researchgate.net |
| Eszopiclone | Pyrazine | Insomnia ndl.gov.in |
| Varenicline | Pyrazine | Smoking cessation researchgate.net |
| Ranolazine | Piperazine (B1678402) | Antianginal researchgate.net |
| Donepezil | Piperidine | Alzheimer's disease nih.gov |
| Amoxapine | Piperazine | Antidepressant researchgate.net |
Overview of 2-Methyl-5-(4-piperidinyl)pyrazine within Related Chemical Space
This compound belongs to a chemical space of molecules that combine the structural features of both pyrazine and piperidine. This particular arrangement, with a methyl group at the 2-position of the pyrazine ring and a piperidinyl group at the 5-position, creates a specific three-dimensional shape and distribution of chemical properties that can influence its interaction with biological targets. nih.govrsc.org
The synthesis of such compounds often involves multi-step procedures, starting from commercially available pyrazine and piperidine precursors. semanticscholar.orgresearchgate.net The exploration of the chemical space around this core structure involves creating derivatives with different substituents on either the pyrazine or piperidine ring. whiterose.ac.uk These modifications are guided by structure-activity relationship (SAR) studies, which aim to understand how changes in the molecule's structure affect its biological activity. semanticscholar.org
Table 2: Related Pyrazine-Piperidine Compounds and Their Biological Context
| Compound Name | Structural Features | Reported Biological Activity/Target |
| 5-(Piperidin-1-yl)pyrazine-2-carboxylic acid | Carboxylic acid on pyrazine ring | Intermediate for synthesis chemscene.com |
| N-Arylpiperazinyl-pyrazines | Aryl group on piperazine | Investigated for various CNS targets |
| 2-Amino-5-(piperazin-1-yl)pyrazines | Amino group on pyrazine, piperazine instead of piperidine | HDAC inhibitors semanticscholar.org |
Structure
3D Structure
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-methyl-5-piperidin-4-ylpyrazine |
InChI |
InChI=1S/C10H15N3/c1-8-6-13-10(7-12-8)9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 |
InChI Key |
NPQQREMVCDDQEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 5 4 Piperidinyl Pyrazine and Its Derivatives
Established Synthetic Pathways to the Pyrazine (B50134) Core
The formation of the pyrazine ring is a critical step in the synthesis of 2-methyl-5-(4-piperidinyl)pyrazine. Various methods have been established, often relying on cyclization, condensation, and redox transformations.
Approaches Involving Pyridine (B92270) or Pyrimidine (B1678525) Precursors
The construction of the pyrazine ring can sometimes be achieved through the transformation of other nitrogen-containing heterocycles like pyridines or pyrimidines. While less common than de novo synthesis, these pathways offer unique entry points to complex pyrazine structures. Palladium-catalyzed cross-coupling reactions, for example, can be used to link pyrimidine or pyridine precursors with other fragments, which can then be elaborated into the target pyrazine. organic-chemistry.org
A related synthetic strategy has been documented for the preparation of 2-methyl-5-(piperidin-4-yl)pyrimidine, a structural analog of the target compound. This multi-step synthesis begins with 2-methylpyrimidine and proceeds through:
Bromination: Introduction of a bromine atom onto the pyrimidine ring.
Coupling: Reaction with a protected piperidine (B6355638) derivative.
Elimination: Formation of a double bond.
Debenzylation/Reduction: Removal of a protecting group and reduction to yield the final piperidinyl-pyrimidine product.
This approach highlights how a pre-existing pyrimidine core can be functionalized and modified to introduce the piperidine substituent.
Condensation Reactions for Pyrazine Ring Formation
Condensation reactions represent the most classical and widely used methods for constructing the pyrazine ring. researchgate.net These reactions typically involve the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.
The most common strategy is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. scribd.comnih.gov This approach is versatile and allows for the synthesis of a wide range of substituted pyrazines. Several named reactions are based on this principle:
Staedel–Rugheimer Pyrazine Synthesis (1876): In this early method, a 2-haloacetophenone reacts with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation to yield a pyrazine. wikipedia.orge-bookshelf.de
Gutknecht Pyrazine Synthesis (1879): A variation of the above, the Gutknecht synthesis involves the cyclization of α-amino ketones to form dihydropyrazines, which are then dehydrogenated. wikipedia.orgdrugfuture.comwikipedia.org The α-amino ketones are typically generated in situ from the reduction of α-oximino ketones. wikipedia.org
The Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group, can also be incorporated into synthetic routes for fused pyrazine systems. jst.go.jpnih.govresearchgate.netwikipedia.org For instance, the methyl group of 2-methyl-thiazolo[4,5-b]pyrazines has been shown to be sufficiently activated to undergo Knoevenagel condensation with various aldehydes in the presence of piperidine and acetic acid. jst.go.jpnih.gov
Table 1: Examples of Condensation Reactions in Pyrazine Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| α-Diketone | 1,2-Diamine | CuCrO₄, 300°C | Substituted Pyrazine |
| Glyoxal | Ammonia | Acidic or Basic Media | Pyrazine |
| 2-Chloroacetophenone | Ammonia | Heat, Oxidation | Tetrasubstituted Pyrazine |
| α-Oximino Ketone | (self-condensation after reduction) | Reduction (e.g., Zn/NaOH), then Oxidation (e.g., HgO) | Substituted Pyrazine |
| 2-Methyl-thiazolo[4,5-b]pyrazine | Aldehyde | Piperidine, Acetic Acid | Vinyl-Substituted Thiazolo-Pyrazine |
Oxidative and Reductive Transformations for Pyrazine Derivatives
Oxidative and reductive steps are integral to many pyrazine syntheses.
Oxidative Transformations: Aromatization is a key oxidative step. Dihydropyrazine intermediates, formed from the initial condensation of diamines and dicarbonyls, are often unstable and readily oxidize to the corresponding pyrazine. drugfuture.comslideshare.net This oxidation can be achieved using various reagents like copper(II) sulfate or simply by exposure to atmospheric oxygen. drugfuture.com A prominent industrial method for pyrazine synthesis is the vapor-phase catalytic dehydrogenation of piperazines. scribd.comacs.orggoogle.comacs.org This process typically employs catalysts such as copper-chromium oxides at high temperatures (350-450°C) to remove hydrogen and form the aromatic ring. google.comacs.org
Reductive Transformations: Reductive cyclization is another powerful strategy. For example, phenazine heterocycles can be assembled through the reductive cyclization of a nitro-substituted diphenylamine intermediate using reagents like sodium borohydride. nih.gov This method demonstrates the formation of a pyrazine-containing ring system via reduction.
Functionalization Strategies for the Piperidine Moiety
Once the core this compound structure is assembled, the piperidine moiety offers a site for further modification. The secondary amine (N-H) of the piperidine ring is the most common site for functionalization, allowing for the introduction of a wide range of substituents to modulate the compound's properties.
Alkylation, Acylation, and Amination Reactions
The nitrogen atom of the piperidine ring can be readily functionalized through several standard organic reactions.
N-Alkylation: This is commonly achieved through two main routes. The first is direct alkylation via nucleophilic substitution, where the piperidine nitrogen attacks an alkyl halide (e.g., alkyl bromide or iodide). researchgate.netresearchgate.netacs.orggoogle.com To promote the reaction and neutralize the acid formed, a base such as potassium carbonate is often used. researchgate.net The second major route is reductive amination. nih.govtandfonline.comtandfonline.comchim.itresearchgate.net This involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaCNBH₃), or borane-pyridine complex. tandfonline.comtandfonline.comnih.gov Reductive amination is often preferred as it avoids the potential for over-alkylation to form quaternary ammonium salts. tandfonline.com
N-Acylation: The piperidine nitrogen can be acylated to form amides by reacting it with acylating agents such as acyl chlorides or acid anhydrides. This reaction is typically straightforward and provides stable amide derivatives.
Table 2: Common Reagents for Piperidine Functionalization
| Reaction Type | Reagent Class | Specific Examples | Reducing Agent (if applicable) |
| N-Alkylation (Direct) | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl bromide | N/A |
| N-Alkylation (Reductive Amination) | Aldehydes & Ketones | Benzaldehyde, Acetone, Aliphatic aldehydes | NaBH(OAc)₃, NaCNBH₃, Borane-pyridine |
| N-Acylation | Acyl Halides & Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride | N/A |
Introduction of Diverse Substituents to the Piperidine Ring
Beyond functionalization of the nitrogen atom, substituents can also be introduced directly onto the carbon skeleton of the piperidine ring. These methods are generally more complex but offer powerful ways to create structural diversity.
One advanced strategy is the direct, site-selective C-H functionalization of the piperidine ring. nih.govnih.govresearchgate.netchemrxiv.org Rhodium-catalyzed C-H insertion reactions, for instance, have been used to introduce new functional groups at specific positions (C2, C3, or C4) of the ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov
Other synthetic routes to substituted piperidines include:
Multi-component Reactions: A three-component Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, inspired by the biosynthesis of natural alkaloids.
Cyclization Strategies: Intramolecular reductive cyclization of functionalized linear precursors, such as 1,5-diketones, can yield highly substituted piperidines. ajchem-a.com
Superacid Chemistry: Piperidones (ketone derivatives of piperidine) can be activated by superacids to react with aromatic compounds in a Friedel-Crafts-type reaction, yielding aryl-substituted piperidines. acs.org
These advanced methods allow for the precise installation of substituents on the piperidine ring, providing access to a wide range of complex derivatives. ajchem-a.com
Advanced Synthetic Techniques for this compound Analogues
Modern organic synthesis provides a robust toolbox for the construction of highly functionalized heterocyclic systems. For analogues of this compound, techniques that allow for precise control over substitution patterns, stereochemistry, and process efficiency are of paramount importance. These include powerful cross-coupling reactions, methods for installing chiral centers, the application of continuous flow technology, and the strategic use of unconventional reaction pathways like tele-substitution.
Palladium-catalyzed cross-coupling reactions represent one of the most versatile strategies for forming carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of this compound analogues.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is particularly well-suited for coupling a piperidine moiety to a pyrazine ring. libretexts.org This reaction typically involves the coupling of an aryl or heteroaryl halide (e.g., a halopyrazine) with an amine in the presence of a palladium catalyst and a bulky phosphine ligand. libretexts.orgnih.gov The reaction is highly efficient for coupling secondary cyclic amines like piperidine. nih.govresearchgate.net Microwave irradiation can be used to accelerate the process, especially for reactions involving halo-pyrazoles, which may otherwise require high temperatures and long reaction times. nih.gov The choice of ligand, base, and solvent is critical for optimizing the reaction conditions. researchgate.net
The Suzuki-Miyaura coupling is one of the most efficient methods for creating C-C bonds by coupling an organoboron compound with an organic halide or triflate. nih.govmdpi.com In the context of this compound analogues, this reaction can be used to introduce a wide variety of substituents onto the pyrazine ring. For instance, a bromo-methylpyrazine can be coupled with various aryl- or heteroaryl-boronic acids to generate diverse derivatives. mdpi.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com Regioselective Suzuki coupling can be achieved on substrates with multiple halogen atoms, allowing for precise control over the substitution pattern. core.ac.uk Furthermore, sequential one-pot Suzuki coupling and hydrogenation reactions have been developed for the synthesis of functionalized piperidines. nih.gov
The Sonogashira coupling is a robust method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orggold-chemistry.orgorganic-chemistry.org This reaction is catalyzed by a combination of palladium and copper(I) complexes and requires a base. organic-chemistry.org It is particularly useful for synthesizing analogues of this compound that feature an alkynyl substituent on the pyrazine core. These alkyne-containing intermediates can be further elaborated into more complex structures. The reaction can be performed under mild, and even aqueous, conditions, which enhances its applicability in complex molecule synthesis. wikipedia.org
| Reaction | Typical Substrates | Catalyst System | Key Bond Formed | Application for Analogues |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Halopyrazine + Piperidine | Pd(dba)₂, Bulky Phosphine Ligand (e.g., tBuDavePhos) | Pyrazine-Piperidine (C-N) | Direct synthesis of the core scaffold. |
| Suzuki-Miyaura Coupling | Halopyrazine + Organoboronic Acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Pyrazine-Aryl/Alkyl (C-C) | Introduction of diverse substituents on the pyrazine ring. |
| Sonogashira Coupling | Halopyrazine + Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Pyrazine-Alkyne (C-C) | Synthesis of alkynyl-substituted pyrazine analogues. |
The introduction of chiral centers into drug candidates is a critical aspect of medicinal chemistry, as stereoisomers often exhibit different pharmacological activities. For analogues of this compound, chirality can be introduced on the piperidine ring. The development of asymmetric methods to synthesize substituted piperidines is therefore highly valuable. dicp.ac.cnnih.gov
A variety of strategies have been developed for the stereoselective construction of chiral piperidines. One approach involves a rhodium-catalyzed reductive transamination of pyridinium salts, which uses a chiral primary amine to induce chirality on the resulting piperidine ring with excellent diastereo- and enantioselectivities. dicp.ac.cn Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, offer another powerful route. nih.gov For example, an amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined substituted piperidines. nih.gov
Copper-catalyzed asymmetric cyclizative aminoboration of aminoalkenes has been shown to produce 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.gov This method has proven useful in the synthesis of key chiral intermediates for pharmaceuticals like avacopan and L-733,060. nih.gov Another modular approach involves a gold-catalyzed cyclization followed by a chemoselective reduction and a spontaneous Ferrier rearrangement to yield substituted piperidin-4-ols with high diastereoselectivity. nih.gov This method is particularly attractive as it starts from readily available chiral amines and leaves the piperidine nitrogen free for further derivatization. nih.gov Furthermore, multicomponent reactions can provide a rapid and stereoselective route to highly substituted piperidines with multiple stereogenic centers. researchgate.net
| Method | Key Transformation | Catalyst/Reagent | Stereocontrol | Typical Outcome |
|---|---|---|---|---|
| Reductive Transamination | Asymmetric reduction of pyridinium salts | Rhodium catalyst, Chiral amine | Substrate and reagent control | Excellent dr and ee |
| Chemo-enzymatic Dearomatization | Enzymatic reduction of tetrahydropyridines | Amine oxidase/Ene imine reductase | Enzyme control | High stereoselectivity |
| Asymmetric Aminoboration | Cu-catalyzed cyclization of aminoalkenes | Cu/(S,S)-Ph-BPE catalyst | Catalyst control | Excellent enantioselectivity |
| Gold-Catalyzed Cyclization/Rearrangement | Cyclization of N-homopropargyl amides | Gold catalyst, Chiral sulfinyl imines | Substrate control | Excellent diastereoselectivity |
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and greater potential for automation and scale-up. nih.gov The application of flow chemistry is particularly beneficial for the synthesis of heterocyclic compounds, including pyrazines and piperidines. nih.gov
Flow processes enable the use of hazardous reagents and intermediates by generating and consuming them in small volumes within the reactor, minimizing risk. nih.gov Reactions can also be performed at temperatures and pressures exceeding the solvent's boiling point, which can dramatically accelerate reaction rates. nih.gov For the synthesis of pyrazine derivatives, continuous-flow systems have been successfully developed for amidation reactions to produce pyrazinamides, demonstrating higher space-time yields compared to batch reactors.
Multistep syntheses can be "telescoped" into a single continuous operation, avoiding the isolation and purification of intermediates. mdpi.com This approach has been used to create assembly lines for the rapid and modular synthesis of highly functionalized pyrazoles. nih.gov Similarly, flow protocols have been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines. acs.orgorganic-chemistry.org The synthesis of piperidine and pyrrolidine derivatives via electroreductive cyclization in a flow microreactor has also been shown to give higher yields compared to batch reactions. researchgate.net These examples highlight the potential of continuous flow technology to streamline the synthesis of this compound and its analogues, making the process more efficient, safer, and more sustainable.
| Target Heterocycle | Reaction Type | Key Advantage | Reference Example |
|---|---|---|---|
| Pyrazinamide (B1679903) Derivatives | Enzymatic Aminolysis | Higher space-time yield, Greener process | Lipozyme® TL IM catalyzed reaction in a microreactor. |
| Substituted Pyrazoles | Multistep Assembly Line | Rapid diversification, Safe handling of diazoalkanes | Four-step, telescoped synthesis of AS-136A. nih.gov |
| α-Chiral Piperidines | Addition of Grignard Reagents | Rapid (minutes), High diastereoselectivity, Scalable | Reaction of N-(tert-butylsulfinyl)-bromoimine. acs.org |
| Piperidine Derivatives | Electroreductive Cyclization | Improved yields over batch, Preparative scale | Cyclization of imines with dihaloalkanes. researchgate.net |
While most nucleophilic aromatic substitution reactions occur at the carbon atom directly attached to the leaving group (ipso-substitution), certain systems can undergo substitution at a more distant position. This unconventional pathway is known as tele-substitution. This type of reaction has been observed in electron-deficient aromatic systems, including pyrazine rings and related heterocycles like dicp.ac.cnnih.govresearchgate.nettriazolo[4,3-a]pyrazines.
In a tele-substitution reaction, the incoming nucleophile attacks a carbon atom of the aromatic ring that is not bonded to the leaving group, leading to the formation of a constitutional isomer of the expected ipso-product. The mechanism can involve the initial attack of the nucleophile at a remote position, followed by a series of electronic rearrangements and elimination of the leaving group.
Several factors can influence the competition between ipso- and tele-substitution pathways. Conditions that have been found to favor the tele-substitution pathway include the use of softer nucleophiles, less polar solvents, and larger halogen leaving groups (I > Br > Cl). Furthermore, increasing the equivalents of the nucleophile or decreasing the equivalents of the base can also promote the tele-product. The specific substitution pattern on the pyrazine ring is also crucial; for example, in halogenated triazolopyrazine systems, tele-substitution occurs with 5-halogenated cores, while 8-halogenated cores tend to give ipso-substitution. Awareness of this potential reaction pathway is important, as it can be exploited to synthesize unique isomers that are otherwise difficult to access, or it could lead to the unexpected formation of side products during the functionalization of pyrazine-containing molecules.
| Reaction Parameter | Favors ipso-Substitution | Favors tele-Substitution |
|---|---|---|
| Nucleophile | Harder nucleophiles | Softer nucleophiles |
| Leaving Group | -Cl | -Br, -I |
| Solvent | More polar solvents | Less polar solvents |
| Stoichiometry | Lower equivalents of nucleophile | Higher equivalents of nucleophile |
| Substrate | Substitution at certain positions (e.g., 8-halo-triazolopyrazine) | Substitution at other positions (e.g., 5-halo-triazolopyrazine) |
Biological Activity and Molecular Interactions of 2 Methyl 5 4 Piperidinyl Pyrazine and Its Analogues Pre Clinical Research
Receptor Binding and Modulation Studies (In Vitro/Ex Vivo)
The biological activity of 2-Methyl-5-(4-piperidinyl)pyrazine and its analogues has been a subject of pre-clinical investigation, with a focus on understanding their interactions with various G protein-coupled receptors (GPCRs) that are pivotal in neurotransmission. These studies, conducted in controlled laboratory settings using animal-derived or cloned human receptors, provide foundational knowledge about the compound's potential pharmacological profile.
Serotonin (B10506) Receptor Affinity and Agonism/Antagonism (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2)
The serotonin system, with its numerous receptor subtypes, is a key target for psychoactive compounds. While direct binding data for this compound is not extensively available, research on structurally related compounds provides valuable insights. For instance, studies on arylpiperazine derivatives have consistently demonstrated high affinity for the 5-HT1A receptor. mdpi.comresearchgate.net The incorporation of a 4-alkyl-1-arylpiperazine scaffold is a well-established strategy for developing potent 5-HT1A receptor ligands. mdpi.com
Research on 2-methyl-5-hydroxytryptamine (B41585) (2-Me-5-HT), a compound sharing the 2-methyl substitution pattern, showed a low affinity (Ki > 500 nM) for 5-HT1A, 5-HT1B, and 5-HT2 receptors, and a Ki of 1220 nM for the 5-HT1D receptor. nih.gov This suggests that the 2-methyl group on the pyrazine (B50134) ring might influence the binding profile at serotonin receptors. However, it is crucial to note the structural differences between 2-Me-5-HT and this compound, particularly the nature of the aromatic system and the substituent at the 5-position.
Furthermore, a nonselective 5-HT1B/5-HT1D receptor antagonist was structurally modified to create a selective 5-HT1B receptor inverse agonist, highlighting the subtle structural changes that can dramatically alter receptor affinity and functional activity within this class of compounds. nih.gov
Table 1: Serotonin Receptor Binding Affinities of Related Compounds
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Source |
|---|---|---|---|
| 2-Methyl-5-hydroxytryptamine | 5-HT1A | > 500 | nih.gov |
| 2-Methyl-5-hydroxytryptamine | 5-HT1B | > 500 | nih.gov |
| 2-Methyl-5-hydroxytryptamine | 5-HT1D | 1220 | nih.gov |
| 2-Methyl-5-hydroxytryptamine | 5-HT2 | > 500 | nih.gov |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 | mdpi.comresearchgate.net |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 21.3 | mdpi.comresearchgate.net |
Cannabinoid Receptor Interaction (e.g., CB1)
The cannabinoid CB1 receptor is another important target in the central nervous system. Pre-clinical studies have investigated the interaction of various piperidine (B6355638) and piperazine-containing compounds with this receptor. For example, a benzhydryl piperazine (B1678402) analogue, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), has been identified as a CB1 receptor inverse agonist with a Ki value of 220 nM. nih.gov This compound, however, is structurally distinct from this compound.
Another study focused on the well-known CB1 antagonist N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide (SR-141716A), which also features a piperidinyl moiety. nih.gov While these findings indicate that piperidine and piperazine scaffolds can be incorporated into potent CB1 receptor ligands, there is currently no direct evidence from the reviewed literature to suggest that this compound itself binds to the CB1 receptor.
Histamine (B1213489) Receptor Modulations (e.g., H3R)
The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Recent research has explored dual-acting ligands that target both H3R and sigma-1 receptors. In these studies, a close analogue of the target compound, 2-(piperazin-1-yl)pyrazine, was used as a comparative molecule. acs.orgnih.gov
The findings indicate that the piperazine moiety is a critical structural feature for H3R affinity. nih.gov One study compared a piperazine derivative with its piperidine analogue, revealing that the piperidine-containing compound had a significantly higher affinity for the sigma-1 receptor while maintaining high affinity for the H3R. nih.gov Specifically, replacing a piperazine ring with a piperidine ring did not significantly affect the affinity at H3R. nih.gov This suggests that this compound, with its piperidinyl group, could potentially interact with the H3R.
Table 2: Histamine H3 Receptor Binding Affinities of a Piperazine Analogue
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Source |
|---|---|---|---|
| Piperazine Analogue (Compound 4) | hH3R | 3.17 | nih.gov |
| Piperidine Analogue (Compound 5) | hH3R | 7.70 | nih.gov |
Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Allosteric Modulation
The metabotropic glutamate receptor 5 (mGluR5) is a key player in glutamatergic neurotransmission and a target for the treatment of various CNS disorders. Research in this area has led to the discovery of highly selective allosteric modulators of mGluR5. nih.gov These modulators, which include both positive and negative allosteric modulators (PAMs and NAMs), bind to a site on the receptor distinct from the glutamate binding site. nih.gov
Compounds such as 2-methyl-6-(phenylethynyl)-pyridine (MPEP) are well-characterized mGluR5 negative allosteric modulators. nih.gov However, the chemical scaffolds of the identified mGluR5 modulators are structurally different from this compound. nih.gov There is no direct evidence in the reviewed literature to indicate that this compound acts as an allosteric modulator of mGluR5.
Enzyme and Kinase Inhibition Profiling
The potential for a compound to inhibit various enzymes and kinases is an important aspect of its pre-clinical characterization, as this can reveal additional mechanisms of action or potential off-target effects. While extensive research has been conducted on kinase inhibitors for various therapeutic areas, the available literature does not provide specific data on the enzyme or kinase inhibition profile of this compound.
Studies on other pyrazole-based compounds have identified potent inhibitors of kinases such as FLT3 and CDKs. nih.gov However, these compounds are structurally unrelated to this compound. Further research is needed to determine if this compound has any significant inhibitory activity against a panel of enzymes and kinases.
Histone Acetyltransferase (HAT) Inhibition (e.g., p300/CBP)
The histone acetyltransferases (HATs) p300 and its paralog CBP play a crucial role in regulating gene expression by acetylating histone lysine (B10760008) residues. nih.govresearchgate.net This post-translational modification is a key epigenetic mechanism, and its dysregulation is implicated in various diseases, including cancer, making the HAT domain of p300/CBP a potential therapeutic target. nih.govresearchgate.net
Research has led to the discovery of 1,4-pyrazine-containing compounds as a novel class of p300/CBP HAT inhibitors. nih.gov Through compound screening and subsequent structure-activity relationship (SAR) studies, inhibitors with IC₅₀ values as low as 1.4 μM have been identified. researchgate.net One of the most potent compounds to emerge from these studies is compound 29, which acts as a competitive inhibitor against the histone substrate. researchgate.net
The inhibitory activity of these pyrazine-based compounds has been evaluated against p300 HAT. For instance, while some initial compounds showed weak inhibition, modifications to the chemical structure led to significantly improved potency. nih.gov For example, the 1,4-pyrazine compound 3, featuring para-Br substituents, demonstrated good inhibitory activity with an IC₅₀ value of 5.7 ± 0.2 μM. nih.gov Further optimization yielded compound 29, with an even lower IC₅₀ of 1.4 μM. nih.gov
Enzyme kinetics studies have confirmed that these potent inhibitors, such as compound 12, are competitive against the histone substrate and non-competitive against the cofactor acetyl coenzyme A (Ac-CoA). nih.gov This mechanism is distinct from other known p300/CBP inhibitors like A-485, which is competitive against Ac-CoA. nih.gov The ability of these compounds to disrupt the interaction between the p300 HAT domain and histone H4 further supports their mechanism of action. nih.gov
The inhibition of p300/CBP HAT by these compounds has been shown to suppress the proliferation of various cancer cell lines, highlighting their potential as a therapeutic strategy for cancer treatment. nih.govresearchgate.net For example, a novel small-molecule CBP/p300 HAT inhibitor, ASTX528, has demonstrated potent in vivo activity and a favorable safety profile in preclinical models. astx.com
Kinase Inhibition (e.g., c-Met, VEGFR-2, Aurora Kinases, PI3K/mTOR, BET Bromodomain)
Analogues and derivatives of this compound have been investigated for their potential to inhibit various kinases, which are key players in cellular signaling pathways often dysregulated in cancer.
c-Met and VEGFR-2 Inhibition: The c-Met and vascular endothelial growth factor receptor-2 (VEGFR-2) are receptor tyrosine kinases that play crucial roles in tumor angiogenesis and metastasis. nih.govmdpi.com A series of novel nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives have been designed and synthesized as dual c-Met/VEGFR-2 inhibitors. frontiersin.org Among these, compound 17l showed significant inhibitory activities against both c-Met (IC₅₀ = 26.00 nM) and VEGFR-2 (IC₅₀ = 2.6 µM). frontiersin.org Molecular docking and dynamics simulations suggest that compound 17l can bind effectively to both kinases. frontiersin.org Similarly, new pyrazolopyridine derivatives have shown strong inhibitory activity against c-Met, with IC₅₀ values in the nanomolar range. nih.gov Other research has focused on designing piperazine-chalcone hybrids and related pyrazoline analogues as VEGFR-2 inhibitors, with some derivatives exhibiting IC₅₀ values ranging from 0.57 µM to 1.48 µM. nih.govresearchgate.net
PI3K/mTOR Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. researchgate.netbohrium.com Dual inhibition of PI3K and mTOR is a recognized strategy in cancer therapy. nih.gov Triazine derivatives, which can incorporate a pyrazine-like core, have been explored as PI3K/mTOR inhibitors. For instance, certain 1,2,4-triazine (B1199460) derivatives have been designed and shown to have cytotoxic activity and potential as mTOR inhibitors. nih.gov Additionally, a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were synthesized and evaluated, with compound 17p showing potent inhibitory activity against PI3Kα (IC₅₀: 31.8 ± 4.1 nM) and PI3Kδ (IC₅₀: 15.4 ± 1.9 nM). frontiersin.org
Aurora Kinase Inhibition: Aurora kinases are essential for cell cycle regulation, and their overexpression is linked to various cancers. nih.gov Some BET bromodomain inhibitors, which can have structural similarities to pyrazine derivatives, have been shown to down-regulate Aurora B kinase. nih.gov For example, PFI-1, a dihydroquinazolinone-based BET inhibitor, leads to the downregulation of Aurora B kinase in leukemia cells. nih.gov
BET Bromodomain Inhibition: Bromodomain and extraterminal (BET) proteins, such as BRD2, BRD3, and BRD4, are epigenetic readers that recognize acetylated lysine residues on histones and other proteins, playing a key role in transcriptional regulation. nih.govnih.gov Inhibition of BET proteins has emerged as a promising anti-cancer strategy, particularly for MYC-driven cancers. nih.gov While direct inhibition of BET bromodomains by this compound itself is not explicitly detailed, the broader class of heterocyclic compounds is under investigation. For example, I-BET762 is a pan-BET inhibitor with activity against BRD2, BRD3, and BRD4. nih.gov
Other Enzyme Targets and Modulatory Effects
Beyond the well-defined kinase and HAT targets, derivatives of this compound have been explored for their effects on other enzymes and cellular processes.
One area of investigation is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. A synthesized derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has demonstrated antimicrobial activity by inhibiting DNA gyrase. nih.gov This suggests a potential application for such compounds in developing new antibacterial agents. nih.gov
Additionally, some pyrazine derivatives have been found to modulate the endocrine stress response. The small molecule CBP/p300 HAT inhibitor A485 was shown to mobilize leukocytes from the bone marrow, indicating an interaction with physiological stress pathways. nih.gov
In Vitro Cellular Activity Investigations
Antiproliferative Activity in Cancer Cell Lines
The antiproliferative effects of this compound and its analogues have been extensively studied across a variety of human cancer cell lines.
Derivatives of 1,4-pyrazine have demonstrated potent antiproliferative activity. For instance, compound 29, a p300/CBP HAT inhibitor, showed strong activity against a panel of solid and blood cancer cells, with EC₅₀ values in the range of 1-3 μM. researchgate.net This suggests that targeting p300/CBP HAT is a viable approach for cancer therapy. nih.gov
Analogues with different heterocyclic cores have also shown promise. A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated against four human cancer cell lines (K562, Colo-205, MDA-MB 231, and IMR-32). nih.gov Compounds 6d , 6e , and 6i from this series exhibited good activity against all cell lines except K562. nih.gov Similarly, novel 2-piperazinyl quinoxaline (B1680401) derivatives have shown excellent anti-proliferative activities, with some compounds having IC₅₀ values of less than 1 μM against human ovarian and colon cancer cell lines. rsc.orgsemanticscholar.org
The introduction of different substituents on the piperazine or pyrazine core can significantly influence the antiproliferative activity. For example, a series of trans-2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines were tested against A2780 (ovarian), SW1573 (lung), and WiDr (colon) cancer cell lines. nih.gov The tetrahydropyridine (B1245486) analogues were generally more potent than the piperidine derivatives. nih.gov In another study, 4-piperazinylquinoline derivatives showed significant antiproliferative effects against renal cancer cell lines, particularly UO-31. unipa.it
Dual inhibitors targeting multiple pathways have also been developed. A series of nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives designed as dual c-Met/VEGFR-2 inhibitors showed potent antiproliferative activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. frontiersin.org Compound 17l was particularly effective, with IC₅₀ values of 0.98 ± 0.08 μM, 1.05 ± 0.17 μM, and 1.28 ± 0.25 μM against A549, MCF-7, and HeLa cells, respectively. frontiersin.org
Table 1: Antiproliferative Activity of Selected Pyrazine Analogues
| Compound | Target(s) | Cancer Cell Line(s) | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|
| Compound 29 | p300/CBP HAT | Various solid and blood cancer cells | 1-3 μM (EC₅₀) | researchgate.net |
| Compound 6d, 6e, 6i | Not specified | Colo-205, MDA-MB 231, IMR-32 | Good activity | nih.gov |
| 2-piperazinyl quinoxaline derivatives | c-Kit tyrosine kinase, P-glycoprotein | Ovarian and colon cancer cells | < 1 μM (IC₅₀) | rsc.orgsemanticscholar.org |
| Compound 17l | c-Met/VEGFR-2 | A549, MCF-7, HeLa | 0.98-1.28 μM (IC₅₀) | frontiersin.org |
Antimicrobial and Antifungal Evaluations
The potential of this compound and its analogues extends beyond anticancer applications to the realm of antimicrobial and antifungal agents.
Pyrazinamide (B1679903), a structurally related compound, is a well-established first-line drug for the treatment of tuberculosis. mdpi.com This has spurred interest in the antimicrobial properties of other pyrazine derivatives. Mechanochemical synthesis has been used to create coordination frameworks of pyrazinamide with various metals, and some of these new compounds have shown improved antimycobacterial activity. mdpi.com In particular, silver-based pyrazinamide compounds displayed significantly increased antibacterial activity against Escherichia coli, Staphylococcus aureus, and Mycobacterium smegmatis. mdpi.com
A novel synthesized compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has demonstrated antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). nih.gov The mechanism of action is believed to involve the inhibition of DNA gyrase, leading to cell disruption. nih.gov
In the context of antifungal activity, a series of novel pyrazoline derivatives were synthesized and evaluated for their efficacy against Candida albicans, Candida tropicalis, and Candida parapsilosis. nih.gov One compound, 4c , exhibited potent antifungal activity with a minimum inhibitory concentration (MIC) of 6.25 µg/mL against all tested strains. nih.gov
Antioxidant Properties
While the primary focus of research on this compound analogues has been on their anticancer and antimicrobial activities, some studies have also touched upon their antioxidant properties.
In the evaluation of novel nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives, while the main goal was to assess their antiproliferative and kinase inhibitory activities, the broader biological profile, which can include antioxidant potential, is often considered in the early stages of drug discovery. frontiersin.org Similarly, the study of hydantoin (B18101) and purine (B94841) derivatives with a 4-acetylphenylpiperazinylalkyl moiety, while focused on antiproliferative activity, is part of a broader search for bioactive molecules where antioxidant properties could be a beneficial secondary characteristic. nih.gov However, detailed and specific investigations into the antioxidant properties of this compound and its direct analogues are not extensively reported in the provided context.
Antiviral Activity (e.g., SARS-CoV-2)
While direct studies on the antiviral activity of this compound are not extensively documented in publicly available research, the broader class of pyrazine derivatives has been investigated for potential therapeutic applications against viral pathogens, including SARS-CoV-2. Research has focused on the synthesis and evaluation of various pyrazine conjugates as potential antiviral agents. nih.gov
A study on pyrazine-based small molecules revealed that certain pyrazine-triazole conjugates and other derivatives demonstrated significant potency against SARS-CoV-2. nih.gov These findings suggest that the pyrazine scaffold is a promising starting point for the development of novel antiviral drugs. The antiviral activity of these analogues is often assessed through in vitro assays that measure the inhibition of viral replication in cell cultures. nih.govgoogle.com For instance, some novel pyrimidine (B1678525) thioglycoside analogues have shown inhibitory activity against SARS-CoV-2, with researchers recommending further testing of the most potent compounds. nih.gov
Computational studies, including molecular docking, have been employed to predict the binding affinity of pyrazine derivatives to key viral proteins, such as the main protease (Mpro), which is essential for viral replication. researchgate.net These in silico methods help in the rational design and optimization of lead compounds with improved antiviral efficacy. researchgate.net The general findings from these studies on pyrazine analogues indicate a potential for this class of compounds in antiviral drug discovery, although specific research on this compound is needed to determine its individual activity.
In Vivo Preclinical Efficacy Models
The anticonvulsant properties of pyrazine derivatives have been evaluated in various rodent models of epilepsy. These models are crucial for assessing the potential of new chemical entities to suppress seizures. Common models include the maximal electroshock (MES) test, which indicates an ability to prevent seizure spread, and the subcutaneous pentetrazol (B1679298) (scPTZ) test, which suggests a capacity to raise the seizure threshold. nih.gov
Research on new perhydropyrrolo[1,2-a]pyrazine derivatives has shown their efficacy in animal models of epilepsy. nih.gov The anticonvulsant activity of these compounds was assessed in the MES, scMET (subcutaneous Metrazole), and 6 Hz seizure models. nih.gov Notably, many of these derivatives displayed higher efficacy in the 6 Hz model, which is considered a model of pharmacoresistant partial seizures. nih.gov
Similarly, studies on novel triazolopyrimidine derivatives, which share structural similarities with pyrazine compounds, have demonstrated significant anticonvulsant activity in both MES and PTZ-induced seizure models in mice. nih.gov The most potent of these compounds exhibited a favorable protection index compared to existing antiepileptic drugs. nih.gov While these studies were not conducted on this compound itself, the positive results for analogous structures suggest that the pyrazine moiety may contribute to anticonvulsant effects, warranting further investigation of this specific compound in epilepsy models.
Table 1: Anticonvulsant Activity of Selected Pyrazine Analogues in Rodent Models
| Compound/Derivative Class | Rodent Model | Observed Effect | Reference |
| Perhydropyrrolo[1,2-a]pyrazine derivatives | MES, scMET, 6 Hz | Showed varying levels of anticonvulsant activity, with higher efficacy in the 6 Hz model. | nih.gov |
| Triazolopyrimidine derivatives | MES, PTZ | Demonstrated medium-to-strong anticonvulsant activity. | nih.gov |
This table is generated based on data for pyrazine analogues and not the specific compound this compound.
The potential of pyrazine derivatives as anticancer agents has been a subject of interest in preclinical research. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo efficacy of potential new cancer therapeutics.
Research on a novel difluorodiarylidenyl piperidone, a compound with a piperidine ring similar to that in this compound, demonstrated significant inhibition of ovarian xenografted tumor growth in a dose-dependent manner. These findings highlight the potential of heterocyclic compounds containing piperidine and pyrazine-like structures in cancer therapy, though direct evaluation of this compound in xenograft models is necessary to confirm its specific antitumor effects.
This compound is known to be a potent and selective histamine H3 receptor inverse agonist. This mechanism of action is strongly associated with wake-promoting effects. The histamine H3 receptor acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of histamine and other neurotransmitters involved in arousal and wakefulness. nih.gov
Preclinical studies in behavioral models, typically in rats, are used to assess the wake-promoting activity of H3 receptor inverse agonists. These studies often involve electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep-wake states. Administration of H3 receptor inverse agonists has been shown to increase wakefulness and decrease non-REM and REM sleep.
For instance, a series of 4-phenoxypiperidine (B1359869) pyridazin-3-one histamine H3 receptor inverse agonists demonstrated potent and robust wake-promoting activity in a rat EEG/EMG model. Another study on a different H3 receptor inverse agonist, SAR-152954, highlighted its ability to reverse deficits in synaptic plasticity, which is relevant to cognitive function and arousal. Given the shared mechanism of action, it is highly probable that this compound would exhibit similar wake-promoting properties in relevant behavioral models.
Table 2: Expected Wake-Promoting Profile based on H3 Receptor Inverse Agonism
| Behavioral Model | Expected Outcome for an H3 Inverse Agonist | Relevant Neurotransmitter Modulation |
| Rat EEG/EMG Model | Increased time in wakefulness, decreased non-REM and REM sleep. | Increased histamine release in the brain. |
| Cognitive and Learning Models | Potential improvement in performance. | Modulation of acetylcholine, dopamine, and norepinephrine (B1679862) release. |
This table is based on the known pharmacology of histamine H3 receptor inverse agonists and not on direct studies of this compound.
Non-human primates (NHPs) are often used in late-stage preclinical research due to their physiological and genetic similarity to humans. These models can provide valuable data on the pharmacokinetics, efficacy, and safety of a drug candidate before it enters human clinical trials.
However, a review of the available scientific literature did not yield any specific studies on the preclinical evaluation of this compound in non-human primate models. While NHPs are utilized in neurotoxicology research and for the development of monoclonal antibodies, specific data for this small molecule is not published. Therefore, the efficacy and behavioral effects of this compound in NHP models remain to be determined.
Structure Activity Relationship Sar Studies and Rational Design
Conformational Analysis and its Impact on Biological Activity
The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its interaction with a biological target. For 2-Methyl-5-(4-piperidinyl)pyrazine and its analogs, the relative orientation of the pyrazine (B50134) and piperidine (B6355638) rings is of particular importance. The bond connecting these two rings allows for rotation, which can result in different, energetically favorable conformations. The specific conformation adopted by the molecule upon binding to a receptor can significantly influence its affinity and efficacy.
In related heterocyclic systems, such as 3-pyrazinyl-1,2,5,6-tetrahydro-1-methylpyridines, the heteroatom directly attached to the pyrazine ring has been shown to markedly influence the M1 muscarinic agonist efficacy by dictating the energetically favorable conformers for rotation about the bond connecting the two rings. ijrrjournal.com This suggests that for this compound, the nitrogen atoms within the pyrazine ring and the piperidine ring play a crucial role in defining the conformational landscape.
Furthermore, studies on conformationally constrained analogs of other piperidinyl-containing compounds have demonstrated that restricting the rotation of the ring systems can lead to a decrease in binding affinity and potency. capes.gov.br This indicates that while a specific conformation may be optimal for receptor interaction, the ability of the molecule to adopt this conformation is key. Structural modifications that either lock the molecule in a suboptimal orientation or introduce steric hindrance can be detrimental to its biological activity. capes.gov.br Therefore, a thorough conformational analysis is an essential step in the rational design of novel this compound derivatives.
Substituent Effects on Binding Affinity and Efficacy
The introduction of various substituents onto the pyrazine or piperidine rings of the this compound scaffold can dramatically alter its physicochemical properties, and consequently, its binding affinity and efficacy at a given biological target. These effects can be broadly categorized into electronic, steric, and hydrophobic interactions.
In a series of 3-(3-substituted-pyrazinyl)-1,2,5,6-tetrahydro-1-methylpyridines, the nature of the substituent on the pyrazine ring was found to be directly related to M1 agonist activity. ijrrjournal.com For instance, the length of an alkoxy side chain attached to the pyrazine ring was correlated with M1 agonist activity, with maximal activity observed with a hexyloxy side chain. ijrrjournal.com This highlights the importance of the size and lipophilicity of the substituent at this position.
Similarly, modifications to the piperidine ring can have profound effects. In a study of piperidinyl esters as antimuscarinic agents, the nature of the ester group was a key determinant of activity and selectivity. researchgate.net For example, cyclohexylphenylglycolates and cyclohexylphenylpropionates were found to be potent antimuscarinic compounds. researchgate.net The electronic properties of the substituents also play a significant role. For M3-inhibitory activities, electron-withdrawing groups on the side chain were associated with good activity. researchgate.net
The position of the substituent is also critical. In a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, the addition of a methyl group to the meta position of a benzene (B151609) moiety restored inhibitory activity on both ENT1 and ENT2 transporters, whereas a chloride at the same position only restored activity on ENT1. nih.gov This demonstrates that even subtle changes in substituent position can lead to significant differences in biological activity and selectivity.
| Scaffold | Substituent Modification | Observed Effect on Biological Activity | Reference |
| 3-(Pyrazinyl)-1,2,5,6-tetrahydro-1-methylpyridine | Varying alkoxy chain length on pyrazine ring | M1 agonist activity was related to the length of the side chain, with hexyloxy being optimal. | ijrrjournal.com |
| Piperidinyl Esters | Introduction of cyclohexylphenylglycolate and cyclohexylphenylpropionate groups | Resulted in potent antimuscarinic compounds. | researchgate.net |
| FPMINT Analogs | Addition of a methyl group at the meta position of a benzene moiety | Restored inhibitory activity on both ENT1 and ENT2 transporters. | nih.gov |
Isosteric Replacements and Bioisosterism
Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry used to modulate a molecule's properties while retaining its desired biological activity. This involves replacing a functional group with another that has similar steric and electronic characteristics. In the context of this compound, such replacements can be applied to either the pyrazine or the piperidine ring to improve pharmacokinetic properties, reduce toxicity, or enhance target selectivity.
A notable example in a related scaffold is the bioisosteric replacement of the pyrazole (B372694) 5-aryl substituent of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) with a 2-thienyl moiety appended with an alkynyl unit. nih.gov This modification led to a novel class of potent CB1 receptor antagonists, validating this bioisosteric replacement as a viable strategy. nih.gov
In another instance, the 2-isoindoline moiety in an acetylcholinesterase inhibitor was successfully replaced with an indanone moiety without a significant loss of potency. rsc.org This demonstrates that even larger, more complex ring systems can be effectively replaced with isosteres to fine-tune a molecule's properties. For the this compound scaffold, one could envision replacing the pyrazine ring with other heterocycles like pyridine (B92270), pyrimidine (B1678525), or thiophene (B33073) to explore new chemical space and potentially discover compounds with improved pharmacological profiles.
| Original Moiety | Bioisosteric Replacement | Resulting Compound Class | Reference |
| Pyrazole 5-aryl substituent | 2-Thienyl moiety with an alkynyl unit | 5-(5-Alkynyl-2-thienyl)pyrazole derivatives (potent CB1 receptor antagonists) | nih.gov |
| 2-Isoindoline moiety | Indanone moiety | Potent anti-AChE inhibitors | rsc.org |
Chiral Influence on Pharmacological Profiles
Chirality, or the "handedness" of a molecule, can have a profound impact on its pharmacological profile. Enantiomers, which are non-superimposable mirror images of each other, can exhibit different binding affinities, efficacies, and metabolic stabilities. While this compound itself is not chiral, the introduction of substituents on the piperidine ring can create a chiral center, leading to the existence of enantiomers.
The importance of stereochemistry is well-established for ligands of muscarinic receptors, a common target for pyrazine- and piperidine-containing compounds. For instance, in the development of muscarinic agonists, the 3-exo configuration of azanorbornanes displayed superior potency and efficacy compared to the endo configuration, which was attributed to a lower steric demand within the receptor's active site. nih.gov
The differential activity of enantiomers necessitates their separation and individual pharmacological evaluation. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common technique for separating enantiomers. nih.gov The development of such methods is a prerequisite for studying the stereospecific pharmacological, pharmacokinetic, and toxicological properties of chiral drug candidates. nih.gov For derivatives of this compound that possess a chiral center, it is highly probable that one enantiomer will exhibit a more favorable pharmacological profile than the other. Therefore, the stereoselective synthesis or chiral resolution of such compounds is a critical aspect of their development.
"Magic Methyl" Effect and Methylation Strategies in Drug Discovery
The "magic methyl" effect refers to the often substantial and sometimes unexpected increase in a drug candidate's potency resulting from the addition of a single methyl group. nih.gov This effect is attributed to a combination of factors, including improved binding affinity through favorable hydrophobic interactions with the target protein, and enhanced metabolic stability by blocking sites of metabolic degradation.
For example, in the discovery of selective κ-opioid receptor antagonists, a 4-methylated analog of a tetrahydroisoquinoline derivative showed an 18-fold increase in affinity compared to the unsubstituted parent compound. This illustrates the profound impact a single methyl group can have. The introduction of a methyl group can also influence the molecule's conformation, potentially pre-organizing it into a more bioactive shape for receptor binding.
However, the outcome of methylation is not always predictable and can sometimes lead to a loss of activity. Therefore, methylation strategies in drug discovery require careful consideration of the target's structure and the potential for both positive and negative interactions. Computational modeling can be a valuable tool in predicting the likely effects of methylation before undertaking synthetic efforts.
| Compound Class | Methylation Position | Observed Effect | Reference |
| Tetrahydroisoquinoline derivatives | 4-position of the piperidine ring | 18-fold increase in affinity for κ-opioid receptors | |
| Tetrahydro- nih.govtriazolo[4,3-a]pyrazine core | 8-position | Increased potency to the nanomolar scale | |
| Pyridine ring (terminal) | C6-position | Further increased potency to low nanomolar activity |
Computational Chemistry and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazine (B50134) derivatives, QSAR studies have been employed to understand the physicochemical properties that govern their therapeutic effects, such as antiproliferative activity. nih.gov
In a hypothetical QSAR study of 2-Methyl-5-(4-piperidinyl)pyrazine and its analogs, a dataset of compounds with varying substituents on the pyrazine and piperidine (B6355638) rings would be compiled, along with their experimentally determined biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) could then be used to build a predictive model. nih.gov The resulting QSAR equation would highlight the key descriptors that positively or negatively influence the biological activity. For instance, a hypothetical QSAR model might reveal that increased hydrophobicity in a particular region of the molecule enhances its activity, while bulky substituents on the piperidine nitrogen are detrimental.
Table 1: Illustrative QSAR Descriptors and Their Potential Impact on Activity
| Descriptor Category | Specific Descriptor | Potential Influence on the Activity of this compound Analogs |
| Electronic | Dipole Moment | Could influence interactions with polar residues in a target protein's binding site. |
| Steric | Molecular Volume | May indicate the optimal size for fitting into a specific binding pocket. |
| Hydrophobic | LogP | A higher LogP might suggest better membrane permeability but could also lead to off-target effects. |
| Topological | Wiener Index | Can correlate with the branching of the molecule, affecting its overall shape and interaction profile. |
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a more detailed, three-dimensional understanding of the structure-activity relationship. This method calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities.
For a series of this compound analogs, the first step in a CoMFA study would be to align the compounds based on a common scaffold, likely the pyrazine-piperidine core. The steric and electrostatic interaction energies of each molecule with a probe atom are then calculated at various grid points in the surrounding space. The resulting data is analyzed using Partial Least Squares (PLS) regression to generate a 3D contour map.
These contour maps are the primary output of a CoMFA study. They visually represent regions where modifications to the molecular structure are likely to impact biological activity. For example, a green contour in the steric map might indicate a region where bulky substituents are favored, while a yellow contour would suggest that bulk is disfavored. Similarly, blue contours in the electrostatic map could highlight areas where positive charge is beneficial, and red contours would indicate regions where negative charge is preferred. This information is invaluable for guiding the rational design of new, more potent analogs.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like this compound might interact with a specific protein target.
The process involves preparing a 3D structure of the target protein, often obtained from X-ray crystallography or homology modeling, and a 3D structure of the ligand. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a scoring function that estimates the binding affinity.
A molecular docking study of this compound could reveal key interactions, such as hydrogen bonds between the pyrazine nitrogens or the piperidine nitrogen and amino acid residues in the binding pocket. It could also identify hydrophobic interactions between the methyl group or the piperidine ring and nonpolar residues. For instance, studies on other pyrazine-based heterocycles have shown the importance of hydrogen bonding and π-π stacking interactions for their biological activity.
Table 2: Potential Molecular Docking Interactions for this compound
| Interacting Group on Ligand | Potential Interacting Residue on Protein | Type of Interaction |
| Pyrazine Ring Nitrogens | Aspartic Acid, Glutamic Acid, Serine, Threonine | Hydrogen Bond |
| Piperidine NH | Aspartic Acid, Glutamic Acid | Hydrogen Bond / Salt Bridge |
| Methyl Group | Leucine, Isoleucine, Valine | Hydrophobic Interaction |
| Pyrazine Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the flexibility of the binding interactions. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal how the complex behaves in a more realistic, solvated environment.
In an MD simulation of a this compound-protein complex, the system is first placed in a box of water molecules and ions to mimic physiological conditions. The forces on each atom are then calculated, and Newton's equations of motion are used to predict the positions and velocities of the atoms over a short time step. This process is repeated for millions of steps, generating a trajectory of the complex's movement.
Analysis of the MD trajectory can reveal the stability of the initial docking pose. It can show whether key hydrogen bonds are maintained throughout the simulation and identify any conformational changes in the protein or ligand upon binding. Root Mean Square Deviation (RMSD) plots are often used to assess the stability of the complex, with a stable system showing fluctuations around an average value. Such simulations have been used to confirm the stability of complexes involving pyran derivatives, a related class of heterocycles. nih.gov
Unified Pharmacophore Model Development
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. It defines the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
A unified pharmacophore model for a series of this compound analogs would be developed by aligning a set of active compounds and identifying the common chemical features that are responsible for their activity. This model would serve as a 3D query for virtual screening of large compound libraries to identify novel scaffolds that possess the desired features.
For example, a pharmacophore model for this series might consist of a hydrogen bond acceptor feature corresponding to one of the pyrazine nitrogens, a hydrophobic feature for the methyl group, and a positive ionizable feature for the piperidine nitrogen. The distances and angles between these features would be precisely defined.
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. It can be performed using either ligand-based methods, such as searching for compounds that are similar to a known active molecule or that match a pharmacophore model, or structure-based methods, primarily molecular docking.
In the context of this compound, a virtual screening campaign could be initiated to discover novel analogs with improved properties. A library of commercially available or synthetically accessible compounds could be screened against a validated pharmacophore model or docked into the binding site of a relevant protein target.
The hits from the virtual screen would then be subjected to lead optimization. This process involves making systematic chemical modifications to the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. The computational tools described above, such as QSAR, CoMFA, and molecular docking, would be instrumental in guiding this optimization process, allowing for the rational design of new molecules with a higher probability of success. For instance, if a virtual screening hit shows good potency but poor solubility, computational models could be used to suggest modifications that would improve solubility without sacrificing activity. This iterative cycle of design, synthesis, and testing, supported by computational analysis, is a cornerstone of modern drug discovery.
Metabolic Pathways and Biotransformation Studies Pre Clinical/in Vitro
Microbial Degradation of Pyrazine (B50134) Scaffolds and Metabolite Identification
The biodegradation of pyrazine compounds by microorganisms is a recognized metabolic pathway. nih.govnih.gov Bacteria and fungi have been shown to utilize pyrazines as a source of carbon and nitrogen. nih.govresearchgate.net Studies on alkyl-substituted pyrazines, which are structurally analogous to 2-Methyl-5-(4-piperidinyl)pyrazine, have provided insight into the initial steps of microbial degradation.
Research on the degradation of 2,3-diethyl-5-methylpyrazine (B150936) by Mycobacterium sp. strain DM-11 revealed that the initial metabolic step is the hydroxylation of the pyrazine ring. nih.gov This process requires molecular oxygen and leads to the formation of a hydroxylated intermediate, 5,6-diethyl-2-hydroxy-3-methylpyrazine (DHM). nih.gov Following this initial oxidation, the pyrazine ring is cleaved, which is accompanied by the release of ammonium. nih.gov Various bacterial genera, including Pseudomonas, Bacillus, and Streptomyces, are known to metabolize pyrazine compounds, suggesting that multiple enzymatic systems could be involved in the degradation of the this compound scaffold. researchgate.net
Based on these findings, the microbial metabolism of this compound is likely initiated by oxidation. The primary sites for this oxidation would be the methyl group and the pyrazine ring itself. The piperidine (B6355638) ring could also undergo microbial-mediated oxidation.
Table 1: Potential Metabolites from Microbial Degradation of this compound
| Metabolite Name | Potential Metabolic Pathway |
| (5-(4-Piperidinyl)pyrazin-2-yl)methanol | Oxidation of the methyl group |
| 2-Methyl-5-(4-piperidinyl)pyrazin-x-ol | Hydroxylation of the pyrazine ring |
| 2-Methyl-5-(4-hydroxypiperidin-1-yl)pyrazine | Hydroxylation of the piperidine ring |
| Pyrazine ring-cleaved products | Subsequent degradation following initial oxidation |
Hepatic Microsomal Metabolism and Metabolite Identification (In Vitro)
In vitro studies using hepatic microsomes are crucial for identifying the primary metabolic pathways in mammals. These preparations contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of many xenobiotics. For pyrazine-containing compounds, several metabolic routes have been identified through in vitro microsomal incubations.
Studies on pyrazinone-containing molecules, which share a core structure with pyrazines, have shown that metabolism is extensive. nih.govacs.org The primary metabolic reactions observed are oxidations mediated by CYP enzymes. For this compound, the likely sites of initial oxidative attack by hepatic microsomes include:
Oxidation of the methyl group: The methyl substituent on the pyrazine ring can be oxidized to a hydroxymethyl group, which may be further oxidized to a carboxylic acid.
Hydroxylation of the pyrazine ring: Direct oxidation of the aromatic pyrazine ring can lead to the formation of phenolic metabolites.
Oxidation of the piperidine ring: The piperidine moiety is susceptible to several oxidative transformations, including N-dealkylation (if substituted), and more likely for this secondary amine, hydroxylation at various positions on the carbon ring, or oxidation to a lactam.
In vitro metabolism studies of a pyrazinone thrombin inhibitor in rat and human liver microsomes identified electrophilic intermediates, such as imine-methides formed from the oxidation of a methyl group, and epoxides from the oxidation of the pyrazine ring double bond. nih.govacs.org These reactive intermediates were subsequently trapped with glutathione (B108866) (GSH), indicating a potential for bioactivation.
Table 2: Potential Metabolites from In Vitro Hepatic Microsomal Metabolism of this compound
| Metabolite Name | Metabolic Reaction |
| (5-(4-Piperidinyl)pyrazin-2-yl)methanol | Methyl group hydroxylation |
| 5-(4-Piperidinyl)pyrazine-2-carboxylic acid | Further oxidation of the hydroxymethyl group |
| 2-Methyl-5-(4-piperidinyl)pyrazin-x-ol | Aromatic hydroxylation |
| 2-Methyl-5-(x-hydroxy-4-piperidinyl)pyrazine | Aliphatic hydroxylation of the piperidine ring |
| 5-(2-Methylpyrazin-5-yl)piperidin-2-one | Oxidation of the piperidine ring to a lactam |
Biotransformation Mechanisms Involving Pyrazinone Ring Oxidation and Rearrangement
Although this compound is a pyrazine, understanding the biotransformation of the structurally related pyrazinone ring provides valuable insight into potential complex metabolic pathways. Research has uncovered novel biotransformation mechanisms for pyrazinone-containing compounds that involve significant molecular rearrangements.
A key pathway identified in the metabolism of a pyrazinone-containing thrombin inhibitor is the P450-mediated oxidation of the double bond within the pyrazinone ring to form an epoxide. nih.govacs.org This epoxide is an electrophilic intermediate that can react with nucleophiles. In the presence of glutathione (GSH), the addition of GSH to the epoxide facilitates the opening of the pyrazinone ring. This is followed by a rearrangement to yield a stable imidazole-containing metabolite. nih.gov This pathway represents a significant structural alteration of the original heterocyclic scaffold.
Another example of complex biotransformation involves the peracid oxidation of a pyrrolo[2,3-b]pyrazine, which results in a rearrangement and N-oxidation to form a spiro-compound. rsc.org While these specific rearrangement reactions are documented for pyrazinone and fused pyrazine systems, they highlight the potential for the pyrazine core to undergo complex, multi-step biotransformations beyond simple hydroxylation, especially under conditions of oxidative stress or when specific enzymatic machinery is present. These pathways can lead to the formation of chemically reactive intermediates that may have toxicological implications.
Prodrug Strategies for Pyrazine-Piperidine Compounds
Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule, such as poor solubility or limited permeability. slideshare.netnih.gov For a molecule like this compound, which contains a secondary amine in the piperidine ring, several prodrug approaches can be envisioned. The secondary amine is an ideal attachment point for a promoiety that can be cleaved in vivo to release the active parent compound.
Common prodrug strategies that could be applied to the piperidine nitrogen include:
Carbamates: Formation of a carbamate (B1207046) linkage by reacting the piperidine nitrogen with an appropriate chloroformate or activated carbonate. This can increase lipophilicity and potentially enhance membrane permeability. The carbamate can be designed to be hydrolyzed by esterases in the body.
Amides: Acylation of the piperidine nitrogen to form an amide. This is a stable linkage but can be designed for enzymatic cleavage.
N-Acyloxyalkyl and N-Phosphoryloxymethyl derivatives: These types of prodrugs are designed to be cleaved by esterases and phosphatases, respectively, to release the parent amine. They can significantly improve aqueous solubility. google.com
A successful example of a prodrug strategy for a related heterocyclic class involved pyrazolo[3,4-d]pyrimidine inhibitors. To improve the poor aqueous solubility of the parent compounds, a prodrug was synthesized by linking an N-methylpiperazino group via an O-alkyl carbamate chain. nih.gov This modification resulted in significantly improved aqueous solubility and a better pharmacokinetic profile. nih.gov This approach demonstrates the potential for enhancing the drug-like properties of pyrazine-piperidine scaffolds through targeted chemical modification of the piperidine nitrogen.
Table 3: Potential Prodrug Strategies for this compound
| Prodrug Linkage | Promolety Type | Target Property to Improve |
| Carbamate | Alkyl or Aryl groups | Lipophilicity, Permeability |
| Amide | Amino acids, small peptides | Targeted delivery, solubility |
| N-Acyloxyalkyl | Alkyl ester | Permeability, enzymatic lability |
| N-Phosphoryloxymethyl | Phosphate ester | Aqueous solubility |
Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Characterization (NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the detailed structural elucidation of organic molecules like 2-Methyl-5-(4-piperidinyl)pyrazine, providing insights into the connectivity of atoms and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful technique for determining the precise molecular structure of a compound in solution. A full characterization of this compound would involve acquiring both ¹H and ¹³C NMR spectra, along with two-dimensional experiments (like COSY, HSQC, and HMBC) to confirm assignments.
¹H NMR: The proton NMR spectrum is anticipated to display a unique set of signals corresponding to each distinct proton environment within the molecule. Protons on the pyrazine (B50134) ring are expected to resonate in the downfield aromatic region (typically δ 8.0-8.5 ppm). The pyrazine's methyl group would likely appear as a sharp singlet around δ 2.5 ppm. chemicalbook.com The protons of the piperidine (B6355638) ring would be found in the more shielded aliphatic region. Specifically, the methine proton at the C4 position, being directly attached to the electron-withdrawing pyrazine ring, would be shifted further downfield compared to the other piperidine protons. The protons on the nitrogen (NH) and the adjacent methylene (B1212753) (CH₂) groups would exhibit characteristic multiplicities depending on their coupling interactions.
¹³C NMR: The carbon NMR spectrum provides complementary information, with a distinct signal for each unique carbon atom. The carbon atoms of the pyrazine ring would appear at low magnetic fields (δ 130-160 ppm). In contrast, the carbons of the saturated piperidine ring would be observed at higher fields (δ 25-55 ppm). The methyl group's carbon would resonate at a characteristic high-field position, typically around δ 20 ppm.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Pyrazine-CH | ~8.3 (s, 1H), ~8.1 (s, 1H) | ~152, ~148 |
| Pyrazine-C-CH₃ | - | ~155 |
| Pyrazine-C-Piperidine | - | ~145 |
| Pyrazine-CH₃ | ~2.5 (s, 3H) | ~21 |
| Piperidine-CH | ~3.1 (m, 1H) | ~45 |
| Piperidine-CH₂ (C2/C6) | ~2.8-3.2 (m, 4H) | ~46 |
| Piperidine-CH₂ (C3/C5) | ~1.8-2.0 (m, 4H) | ~32 |
| Piperidine-NH | ~1.7 (br s, 1H) | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrations. The IR spectrum of this compound would be expected to display several key absorption bands confirming its structure.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H Stretch | 3300-3500 (broad) | Piperidine amine |
| C-H Stretch (Aromatic) | 3000-3100 | Pyrazine ring |
| C-H Stretch (Aliphatic) | 2850-3000 | Piperidine ring & Methyl group |
| C=N Stretch | 1580-1620 | Pyrazine ring |
| C=C Stretch | 1400-1500 | Pyrazine ring |
| C-N Stretch | 1100-1300 | Piperidine and Pyrazine-Piperidine link |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, which has a monoisotopic mass of approximately 191.1266 g/mol , high-resolution mass spectrometry (HRMS) using a technique like electrospray ionization (ESI) would be employed to confirm the elemental formula (C₁₀H₁₅N₃). The fragmentation pattern observed under tandem MS (MS/MS) conditions would reveal characteristic losses, such as cleavage of the piperidine ring or loss of the methyl group, providing further structural confirmation. researchgate.net
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
| 192.1344 | [M+H]⁺ (Protonated Molecular Ion) |
| 177.1109 | [M+H - CH₃]⁺ |
| 107.0609 | [Methyl-Pyrazine-CH₂]⁺ |
| 95.0609 | [Methyl-Pyrazine]⁺ fragment |
| 85.0862 | [Piperidinyl cation]⁺ |
Chromatographic Purity and Quantification (e.g., GC-MS, UHPLC-MS-MS, HPLC)
Chromatographic methods are the gold standard for assessing the purity of a compound and for its quantification, even in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While many pyrazines are amenable to GC analysis, the piperidine group in this compound imparts a higher boiling point and polarity. Analysis may be possible using a high-temperature program and a polar capillary column, but derivatization of the piperidine's secondary amine (e.g., by acylation) could be employed to enhance volatility and improve peak shape if necessary.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS-MS)
For non-volatile or thermally sensitive compounds, HPLC is the preferred method. A reversed-phase HPLC method would be the standard approach for analyzing this compound. nih.gov A C18 stationary phase with a gradient elution using a mobile phase of acetonitrile (B52724) and water, often with an additive like formic acid to ensure the analyte is protonated and yields sharp peaks, would be a typical setup.
For highly sensitive and selective quantification, especially in complex biological matrices, UHPLC coupled with tandem mass spectrometry (UHPLC-MS-MS) is the state-of-the-art. By monitoring a specific fragmentation transition (precursor ion → product ion) in Multiple Reaction Monitoring (MRM) mode, this technique can accurately quantify the compound at very low concentrations.
Table 4: Illustrative UHPLC Method Parameters for this compound
| Parameter | Condition |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at ~275 nm or Mass Spectrometry (ESI+) |
| Expected Retention Time | 2-4 minutes |
Crystallographic Analysis (e.g., Co-crystal Structures with Biological Targets)
Single-crystal X-ray diffraction provides the most definitive evidence of a molecule's three-dimensional structure. This technique requires growing a high-quality, single crystal of the compound. The resulting data yields precise measurements of bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) within the crystal lattice. While no crystal structure for this compound has been deposited in public databases, the structure of the parent 2-methylpyrazine (B48319) has been determined. nih.gov In medicinal chemistry, obtaining a co-crystal structure of the compound bound to its biological target (e.g., an enzyme or receptor) is invaluable for understanding its mechanism of action and for guiding further drug design.
Elemental Analysis for Compound Characterization
Elemental analysis provides a fundamental check on the purity and composition of a synthesized compound. This technique determines the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined values must align closely (typically within ±0.4%) with the theoretical percentages calculated from the compound's molecular formula, C₁₀H₁₅N₃, to validate its elemental integrity. lew.ro
Table 5: Theoretical Elemental Composition of this compound (C₁₀H₁₅N₃)
| Element | Theoretical Percentage |
| Carbon (C) | 62.80% |
| Hydrogen (H) | 7.90% |
| Nitrogen (N) | 21.97% |
Future Directions and Research Gaps for 2 Methyl 5 4 Piperidinyl Pyrazine Research
Exploration of Novel Biological Targets for Pyrazine-Piperidine Scaffolds
The pyrazine-piperidine scaffold is a recurring motif in a variety of biologically active compounds. google.comthieme-connect.com While existing research has explored certain therapeutic avenues, a vast landscape of potential biological targets remains to be investigated. Future research should prioritize the systematic screening of 2-Methyl-5-(4-piperidinyl)pyrazine and its analogs against a diverse array of molecular targets implicated in various disease states.
The established pharmacological activities of pyrazine (B50134) derivatives, including anti-inflammatory, anticancer, and antimicrobial effects, suggest a broad potential for this class of compounds. researchgate.net For instance, disubstituted pyrazine scaffolds have been identified as inhibitors of B-RAF, a kinase involved in certain cancers. Further investigation could explore the activity of this compound against other kinases, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. nih.gov
Moreover, the piperidine (B6355638) component is a key feature in many compounds targeting the central nervous system. thieme-connect.com This suggests that this compound and its derivatives could be evaluated for activity against neurological targets, such as neurotransmitter receptors and transporters. The structural similarities to compounds with known activity at histamine (B1213489) and sigma receptors warrant a focused investigation into these areas. frontlinegenomics.com
A summary of potential novel biological targets for pyrazine-piperidine scaffolds is presented in the table below.
| Target Class | Specific Examples | Rationale |
| Kinases | Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases | Known anti-cancer activity of pyrazine scaffolds. nih.govnih.gov |
| G-Protein Coupled Receptors (GPCRs) | Histamine Receptors, Dopamine Receptors | Piperidine is a common scaffold for CNS-active drugs. thieme-connect.comfrontlinegenomics.com |
| Ion Channels | Sodium Channels, Calcium Channels | Modulation of ion channels is a key mechanism for many drugs. |
| Enzymes | Cathepsins, Matrix Metalloproteinases (MMPs) | Potential for anti-inflammatory and anti-metastatic applications. chim.it |
Development of Advanced and Sustainable Synthetic Routes
The advancement of synthetic methodologies is crucial for the efficient and environmentally friendly production of this compound and its derivatives. While classical methods for pyrazine synthesis exist, there is a growing need for more sustainable and atom-economical approaches. mdpi.comnih.gov
Future research should focus on the development of novel catalytic systems for the synthesis of substituted pyrazines. This could include the use of earth-abundant metal catalysts and the exploration of C-H activation strategies to avoid the pre-functionalization of starting materials. Biomimetic synthesis, inspired by the natural formation of pyrazine alkaloids, presents another promising avenue for developing concise and efficient synthetic routes. researchgate.net
Integration of Multi-omics Data in Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. nih.gov The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a more comprehensive and systems-level understanding of the SAR of this compound and its analogs. researchgate.netnih.gov
By combining compound activity data with multi-omics profiles of treated cells or tissues, researchers can identify the molecular pathways and networks that are modulated by these compounds. researchgate.net This can help to elucidate the mechanism of action, identify potential off-target effects, and discover novel biomarkers for predicting compound efficacy. nih.gov
Future SAR studies should aim to incorporate these multi-omics approaches. For example, transcriptomic analysis can reveal changes in gene expression following treatment with different analogs, while proteomic and metabolomic studies can provide insights into the downstream effects on protein and metabolite levels. rsc.org This integrated approach will facilitate the rational design of more potent and selective compounds.
Emerging Applications in Chemical Biology and Material Science
The unique photophysical and electronic properties of the pyrazine ring suggest potential applications for this compound beyond traditional pharmacology. In the field of chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes. For example, fluorescently labeled analogs could be used to visualize the localization and dynamics of their biological targets within living cells.
In material science, pyrazine-containing polymers and small molecules have been explored for their use in electronic devices, such as organic light-emitting diodes (OLEDs). The electron-transporting properties of the pyrazine system make it an attractive component for such applications. Future research could investigate the potential of this compound and its derivatives in the development of novel organic materials with tailored electronic and optical properties.
Rational Design of Selectivity and Potency Enhancements
A key challenge in drug discovery is the development of compounds that are both highly potent and selective for their intended biological target. Rational drug design, guided by computational modeling and structural biology, offers a powerful approach to achieving these goals. researchgate.net
For this compound, future research should leverage computational tools to predict the binding modes of its analogs to various targets. This can help to identify key structural modifications that can enhance potency and selectivity. For example, docking studies can be used to design derivatives with improved interactions with the active site of a target enzyme or receptor.
Furthermore, the introduction of chiral centers into the piperidine ring can have a profound impact on biological activity and selectivity. thieme-connect.com The synthesis and evaluation of enantiomerically pure forms of this compound and its derivatives is a critical area for future investigation. This will allow for a more precise understanding of the stereochemical requirements for optimal activity and can lead to the development of more effective and safer therapeutic agents.
Q & A
Q. What are the key synthetic challenges in preparing 2-Methyl-5-(4-piperidinyl)pyrazine, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step reactions, including heterocycle formation and functionalization of the piperidine moiety. Critical challenges include:
- Regioselectivity : Ensuring substitution at the 5-position of the pyrazine ring requires careful selection of precursors and catalysts.
- Piperidine Functionalization : Introducing the 4-piperidinyl group often involves coupling reactions (e.g., Buchwald-Hartwig amination) under inert atmospheres to prevent oxidation .
- Solvent and Temperature Optimization : Polar aprotic solvents like DMF or dichloromethane are typically used, with microwave-assisted synthesis improving yields by reducing reaction times .
Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of pyrazine derivatives?
- NMR : and NMR are critical for identifying substitution patterns. For example, the deshielding of protons adjacent to the piperidinyl group and coupling constants between pyrazine and piperidine protons help confirm regiochemistry .
- IR : Stretching frequencies for C-N bonds in pyrazine (~1600 cm) and N-H bonds in piperidine (~3300 cm) provide additional structural validation .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to test for inhibition zones, leveraging pyrazine’s known antimicrobial properties .
- Cytotoxicity Profiling : Employ MTT assays on human cell lines (e.g., HEK293) to assess safety margins before advancing to in vivo studies .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict the electronic and photophysical properties of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge transfer capabilities, which are relevant for electrocatalytic or optoelectronic applications .
- Molecular Dynamics (MD) : Simulate excited-state dynamics (e.g., S/S transitions) using multiconfiguration time-dependent Hartree (MCTDH) methods to model UV-Vis absorption spectra and compare with experimental data .
Q. What strategies resolve contradictions in reported biological activity data for pyrazine derivatives?
- Meta-Analysis of Binding Modes : Use crystallographic data (PDB) to compare interactions of pyrazine derivatives with protein targets. For example, hydrogen bonding to pyrazine nitrogen vs. π-stacking with aromatic residues can explain variability in potency .
- Solubility and Aggregation Checks : Confirm if discrepancies arise from compound aggregation in assay buffers using dynamic light scattering (DLS) .
Q. How do substituents on the piperidine ring influence the electrochemical stability of pyrazine-based catalysts?
- Electron-Withdrawing Groups (EWGs) : Substituents like -CF increase the electrophilicity of the pyrazine ring, enhancing catalytic rates for oxygen reduction reactions (ORR) by ~70-fold, as demonstrated in graphite-conjugated pyrazines .
- Steric Effects : Bulky groups at the 4-position of piperidine may hinder active-site accessibility in heterogeneous catalysts, requiring structural tuning via substituent size .
Q. What advanced characterization techniques (XAS, EPR) elucidate the redox behavior of pyrazine-metal complexes?
- X-ray Absorption Spectroscopy (XAS) : Probe metal-ligand charge transfer in pyrazine-coordinated Cr(III) complexes to confirm redox activity and electron delocalization .
- Electron Paramagnetic Resonance (EPR) : Detect unpaired electrons in paramagnetic intermediates during catalytic cycles, providing mechanistic insights .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF or dichloromethane | Enhances solubility of intermediates | |
| Temperature | 80–100°C (reflux) | Accelerates coupling reactions | |
| Catalytic System | Pd(OAc)/XPhos | Improves regioselectivity |
Q. Table 2. Computational Methods for Property Prediction
| Property | Method | Output Metrics | Reference |
|---|---|---|---|
| Excited-State Dynamics | MCTDH | S/S transition rates | |
| Redox Potential | DFT (B3LYP/6-311++G**) | HOMO/LUMO energies |
Key Considerations for Researchers
- Data Reproducibility : Document solvent purity, atmospheric conditions, and catalyst batches meticulously, as trace moisture or oxygen can alter pyrazine reactivity .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling to accelerate property optimization and mechanistic understanding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
